3-(1H-Benzo[d]imidazol-5-yl)acrylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-3-(3H-benzimidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)4-2-7-1-3-8-9(5-7)12-6-11-8/h1-6H,(H,11,12)(H,13,14)/b4-2+ |
InChI Key |
CVMBVOIGZNQXER-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)NC=N2 |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)NC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 1h Benzo D Imidazol 5 Yl Acrylic Acid and Its Analogs
Classical and Contemporary Approaches to the Benzimidazole (B57391) Core Synthesis
The synthesis of the benzimidazole core is a cornerstone of heterocyclic chemistry, with methods evolving from classical condensation reactions to modern catalyzed processes. The formation of this bicyclic system is typically achieved by reacting an ortho-phenylenediamine derivative with a one-carbon electrophile.
Condensation Reactions for Benzimidazole Formation
The most fundamental and widely practiced method for constructing the benzimidazole ring system is the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an ester or anhydride), or an aldehyde. nih.govnih.gov Classical approaches often require harsh conditions, such as high temperatures and strong acids like polyphosphoric acid (PPA) or hydrochloric acid. nih.gov
Contemporary methods have focused on developing milder and more efficient conditions, often employing catalysts to improve yields and reduce reaction times. A variety of catalysts have been reported, including ammonium (B1175870) chloride, which acts as a benign and commercially available option for the condensation of o-phenylenediamines with carbonyl compounds, yielding products in the range of 75-94%. nih.gov Other modern approaches utilize metal catalysts, such as copper ctu.edu.vn and iron complexes, organic-chemistry.org or even metal-free oxidative conditions. organic-chemistry.org For instance, a photocatalytic method using Rose Bengal as the photocatalyst has been developed for the efficient condensation of o-phenylenediamines with various aldehydes. acs.org Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times from hours to minutes and increasing yields. organic-chemistry.org
A key precursor for the specific synthesis of 3-(1H-Benzo[d]imidazol-5-yl)acrylic acid is 3,4-diaminobenzoic acid. chemicalbook.com This starting material undergoes cyclocondensation with various one-carbon sources to form the benzimidazole ring, with the carboxylic acid group already in place at the desired position. chemicalbook.com
| Catalyst/Reagent | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ammonium Chloride (NH4Cl) | o-Phenylenediamine, Benzaldehyde (B42025) | CHCl3, Room Temp, 4h | 94% | nih.gov |
| H2O2 / HCl | o-Phenylenediamine, Aryl Aldehydes | Acetonitrile, Room Temp | Excellent | organic-chemistry.org |
| Iron-Based MOF-235 | 1,2-Phenylenediamine, Benzylamine | Chlorobenzene, O2, 130°C, 7h | >90% | ctu.edu.vn |
| Rose Bengal (Photocatalyst) | o-Phenylenediamine, Aldehydes | Light Irradiation | Good to Excellent | acs.org |
| Microwave Irradiation | o-Phenylenediamine, Benzonitrile | PPA/H3PO4, 275W, 15 min | 92% | nih.gov |
Strategic Incorporation of the Acrylic Acid Chain
There are two primary strategies for attaching the acrylic acid moiety to the benzimidazole scaffold.
Strategy 1: Building the Benzimidazole Ring on a Pre-functionalized Aromatic Precursor. This approach begins with a benzene (B151609) derivative that already contains the acrylic acid chain or a precursor. For instance, reacting 3,4-diaminobenzoic acid with formic acid or triethyl orthoformate directly yields benzimidazole-5-carboxylic acid. usm.edu This carboxylic acid can then be converted to the target acrylic acid derivative through subsequent reactions, such as a Wittig reaction or Knoevenagel condensation on an aldehyde derived from the carboxylic acid.
Strategy 2: Attaching the Acrylic Acid Chain to a Pre-formed Benzimidazole Ring. This strategy involves creating the acrylic acid side chain on an existing benzimidazole molecule. Several powerful carbon-carbon bond-forming reactions are employed for this purpose:
Heck Reaction: A 5-halobenzimidazole (e.g., 5-bromo-1H-benzo[d]imidazole) can be coupled with an acrylic acid ester (like ethyl acrylate) using a palladium catalyst to form the corresponding benzimidazole-5-acrylate ester, which can then be hydrolyzed to the desired acid. researchgate.netresearchgate.net
Knoevenagel Condensation: This reaction involves the condensation of a benzimidazole-5-carboxaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a base like piperidine. google.commdpi.com This method is a highly effective way to form the α,β-unsaturated acid system. nih.gov Boric acid has also been shown to be an effective, green catalyst for Knoevenagel condensations. mdpi.com
Doebner-von Miller Reaction: This reaction, traditionally used for quinoline (B57606) synthesis, can be adapted for forming α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net It typically involves the reaction of an aniline (B41778) derivative with an α,β-unsaturated carbonyl compound.
Functionalization and Derivatization Strategies
Once this compound is synthesized, it serves as a versatile scaffold for further chemical modifications, leading to a wide array of analogs with potentially new properties.
N-Substitution of the Benzimidazole Heterocycle
The N-H protons of the benzimidazole ring are acidic and can be readily substituted. Alkylation or acylation at the N-1 position is a common derivatization strategy. nih.gov This is typically achieved by treating the benzimidazole with an alkyl or acyl halide in the presence of a base. researchgate.netnih.gov For example, reacting 2-(1H-indol-3-yl)-1H-benzo[d]imidazole with sodium hydride and methyl iodide results in the N-methylated product in good yield. nih.gov This modification can significantly alter the molecule's electronic properties and steric profile. A series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized by reacting the parent benzimidazole with various substituted halides. nih.gov
Substituent Effects on the Acrylic Acid Vinyl and Carboxyl Moieties
The acrylic acid portion of the molecule offers multiple sites for functionalization. The carboxylic acid group can be converted into esters, amides, or other derivatives using standard organic chemistry techniques. For instance, condensation of the acrylic acid with various amines leads to the formation of the corresponding anilides. researchgate.net
The vinyl group (the C=C double bond) can undergo addition reactions. For example, a 1,4-addition (Michael addition) of an amine to the acrylate (B77674) ester can introduce a substituent at the β-position of the acrylic chain. researchgate.net The electronic nature of substituents on the benzimidazole ring can influence the reactivity of the acrylic acid moiety. Electron-withdrawing groups on the benzimidazole ring can make the vinyl group more electrophilic and thus more susceptible to nucleophilic attack in a Michael addition.
Cyclization and Fused Ring System Formations involving Benzimidazole-Acrylic Acid Precursors
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of more complex, fused heterocyclic systems. mdpi.comkingston.ac.uk The acrylic acid moiety can participate in intramolecular cyclization reactions. For example, treatment of a benzimidazole acrylic acid with acetic anhydride (B1165640) can lead to the formation of a pyrrolo[1,2-a]benzimidazole system. researchgate.netresearchgate.net
Furthermore, the benzimidazole-acrylic acid structure can be a key component in building larger, polycyclic frameworks. These fused systems are of significant interest in medicinal chemistry. The synthesis of ring-fused benzimidazoles can be achieved through various protocols, including condensation, transition metal-catalyzed cross-dehydrogenative coupling, and annulation onto the existing benzimidazole core. mdpi.comrsc.org
| Starting Material | Reagents | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | 1) NaH, 2) CH3I | N-Alkylation | N-Methylated Benzimidazole | nih.gov |
| Benzimidazole Acrylic Acid | Amines | Condensation | Anilides | researchgate.net |
| Benzimidazole Acrylate Ester | Amines | 1,4-Michael Addition | β-Anilino Derivatives | researchgate.net |
| Benzimidazole Acrylic Acid | Acetic Anhydride | Intramolecular Cyclization | Pyrrolo[1,2-a]benzimidazole | researchgate.netresearchgate.net |
One-Pot and Multicomponent Reaction Methodologies for Benzimidazole-Acrylic Acid Synthesis
The synthesis of complex heterocyclic structures like benzimidazole-acrylic acids has been significantly advanced by the adoption of one-pot and multicomponent reactions (MCRs). These methodologies are prized for their efficiency, atom economy, and ability to generate molecular diversity in a single synthetic operation without the need to isolate intermediates. jetir.orgnih.gov MCRs are particularly advantageous in green chemistry as they often reduce reaction times, energy consumption, and waste generation. researchgate.netscielo.org.mx
A notable advancement is the development of a one-pot, multicomponent protocol for synthesizing benzimidazole derivatives using a polyaniline-zirconium oxide (PANI-ZrO₂) nanocomposite as a recyclable, heterogeneous catalyst. jetir.org This method involves the reaction of components such as 2-aminobenzimidazole (B67599), various aldehydes, and a C-H acid like dimedone. jetir.org The reactions proceed under mild, room temperature conditions, achieving excellent yields in remarkably short times. jetir.org The PANI-ZrO₂ catalyst's Lewis acidic nature is believed to facilitate the key bond-forming steps, which may include an initial Knoevenagel condensation followed by a Michael-type addition and subsequent cyclization. jetir.orgscielo.org.mx
Another green and efficient approach involves a four-component condensation to produce benzimidazole-tethered imidazole (B134444) derivatives. researchgate.net In this one-pot synthesis, benzil, an aldehyde, 2-aminobenzimidazole, and ammonium acetate (B1210297) are reacted in the presence of a simple brick-derived clay catalyst. researchgate.net This method highlights the utility of inexpensive and environmentally benign catalysts to achieve high-yield synthesis of complex benzimidazoles. researchgate.net The reaction times are typically under an hour, demonstrating high catalytic efficiency. researchgate.net
The versatility of MCRs is further demonstrated in the three-component synthesis of 1,2-dihydro-pyrimido[1,2-a]-benzimidazole-3-carbonitrile derivatives. researchgate.net By reacting an aldehyde, malonodinitrile, and 2-aminobenzimidazole in water under microwave irradiation, the target compounds are formed in excellent yields, showcasing a protocol with low environmental impact. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reaction Time | Reference |
|---|---|---|---|---|---|
| Three-Component | 2-Aminobenzimidazole, Benzaldehyde, Dimedone | PANI-ZrO₂ Nanocomposite / Room Temp | 82–95% | 20–60 min | jetir.org |
| Four-Component | Benzil, Aldehyde, 2-Aminobenzimidazole, Ammonium Acetate | Brick Clay / 70°C | 84–89% | 45–60 min | researchgate.net |
| Three-Component | Aldehyde, Malonodinitrile, 2-Aminobenzimidazole | Water / Microwave | Excellent | Short | researchgate.net |
Stereoselective Synthesis of (E)/(Z) Isomers of this compound Derivatives
The geometric configuration of the double bond in this compound and its derivatives is a critical aspect of their molecular structure, giving rise to (E) and (Z) isomers. The selective synthesis of a single isomer is often crucial for biological applications. Consequently, significant research has focused on developing stereoselective synthetic routes.
The synthesis of the thermodynamically more stable (E)-isomer can often be achieved through condensation reactions where reaction conditions allow for equilibration. A study on the synthesis of α,β-unsaturated imine-benzodiazepines demonstrated that the condensation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with various benzaldehyde derivatives exclusively yielded the (E)-isomers. nih.gov Theoretical and experimental results confirmed that the reaction is completely regio- and stereoselective, with the (E)-isomer being the sole product due to its enhanced stability. nih.gov This principle can be extended to the synthesis of (E)-3-(1H-benzo[d]imidazol-5-yl)acrylic acid, likely via methods such as Knoevenagel or Wittig reactions under conditions that favor the formation of the more stable trans-product.
Conversely, the synthesis of the kinetically favored or less stable (Z)-isomer requires carefully controlled reaction conditions that prevent isomerization. A highly effective strategy for achieving (Z)-selectivity is through the nucleophilic addition of selenium-centered nucleophiles to alkynes. mdpi.com Research has shown that the reaction of sodium selenide (B1212193) with 2-propynamides proceeds with high regio- and stereoselectivity to furnish (Z,Z)-bis(3-amino-3-oxo-1-propenyl) selenides in excellent yields. mdpi.com This methodology, which involves the specific anti-addition of the nucleophile to the triple bond, provides a reliable pathway to derivatives with a Z-configuration. Similarly, an unprecedented stereoselective synthesis of (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines was achieved from 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine, yielding exclusively the (Z)-isomers. rsc.org
| Target Isomer | Methodology | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| (E)-Isomer | Condensation Reaction | Benzodiazepine + Benzaldehyde / Ethanol Reflux | Exclusive formation of the stable (E)-isomer. | nih.gov |
| (Z)-Isomer | Nucleophilic Addition to Alkyne | 2-Propynamide + Sodium Selenide | Efficient and highly stereoselective synthesis of (Z,Z)-isomers. | mdpi.com |
| (Z)-Isomer | Tandem Reaction | 2-(Formylphenyl)acrylate + Phenacylazide / Piperidine | Exclusive formation of (Z)-isomers in good to excellent yields. | rsc.org |
Mechanistic Organic Chemistry of 3 1h Benzo D Imidazol 5 Yl Acrylic Acid Reactions
Investigation of Reaction Pathways and Kinetics
The reactivity of 3-(1H-Benzo[d]imidazol-5-yl)acrylic acid is primarily dictated by its two main functional components: the α,β-unsaturated acrylic acid moiety and the benzimidazole (B57391) ring system. These features allow the molecule to participate in distinct reaction types, namely Michael additions and nucleophilic substitutions.
The acrylic acid portion of the molecule is an archetypal Michael acceptor. The presence of the electron-withdrawing carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The general mechanism for a base-catalyzed Michael addition is a conjugate addition process. researchgate.net
The reaction is initiated by the activation of a Michael donor by a base to form a nucleophile, which then attacks the β-carbon of the α,β-unsaturated system. This results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the conjugate acid of the base or the solvent, yields the final addition product. The rate of the Michael addition is influenced by the nature of the nucleophile, the electrophilicity of the Michael acceptor, the solvent, and the catalyst used.
In the context of this compound, various nucleophiles can be employed. For instance, the reaction of amines with α,β-unsaturated carbonyl compounds is a well-established method for the formation of β-amino carbonyl compounds. The mechanism involves the nucleophilic attack of the amine on the β-carbon, followed by proton transfer to form the final product. Imidazolium salts have been shown to catalyze such hetero-Michael reactions. mdpi.com
Aza-Michael additions, where an amine acts as the nucleophile, are of particular significance. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic β-carbon of the acrylic acid derivative. This is followed by a proton transfer step, often facilitated by the solvent or a catalyst, to yield the β-amino acid derivative. The reaction can be influenced by the basicity of the amine and the steric hindrance around the reaction centers.
The benzimidazole ring system can undergo nucleophilic substitution reactions, although typically this requires activation of the ring or harsh reaction conditions. The N-H proton of the imidazole (B134444) moiety can be deprotonated by a base to form an imidazolate anion, which is a more potent nucleophile. This anion can then participate in nucleophilic substitution reactions, for example, by attacking an alkyl halide.
Furthermore, the benzimidazole ring itself can act as a nucleophile in certain reactions. For instance, in the synthesis of some benzimidazole derivatives, o-phenylenediamine (B120857) is reacted with various electrophiles. nih.govnih.gov While this compound is already formed, understanding the nucleophilicity of the benzimidazole nitrogen atoms is key to predicting potential side reactions or further functionalization. For example, intermolecular N-alkylation or N-acylation could occur under appropriate conditions.
One study demonstrated that an ester derivative of a benzimidazole acrylic acid can undergo a 1,4-addition to the benzimidazole ring to yield an anilino derivative, highlighting the nucleophilic character of the ring system under certain conditions. researchgate.net
Identification and Characterization of Reaction Intermediates in Synthesis
The synthesis of this compound can proceed through various routes, one of which involves the Krapcho-Doebner modification of the Knoevenagel condensation. researchgate.net In this reaction, an aldehyde (in this case, 1H-benzo[d]imidazole-5-carbaldehyde) is condensed with malonic acid. The reaction proceeds through several identifiable intermediates.
Initially, the enolate of malonic acid, formed by deprotonation with a base like pyridine, attacks the carbonyl group of the aldehyde to form an aldol-type adduct. This intermediate then undergoes dehydration to yield a substituted malonic acid derivative. Subsequent decarboxylation, often promoted by heat, leads to the formation of the final α,β-unsaturated acrylic acid product.
Another synthetic approach involves the reaction of o-phenylenediamine with maleic anhydride (B1165640), which can lead to the formation of the imidazole acrylic acid. researchgate.net The intermediates in this pathway would involve the initial formation of an amide linkage followed by cyclization and dehydration to form the benzimidazole ring.
The characterization of these intermediates often relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example, the formation of the aldol (B89426) adduct could be confirmed by the presence of hydroxyl and carboxylic acid signals in the NMR and IR spectra. The disappearance of the aldehyde proton signal and the appearance of vinylic proton signals in the NMR spectrum would indicate the progression to the unsaturated product.
Role of Catalysis and Solvent Effects in Reaction Selectivity
Catalysis and the choice of solvent play a pivotal role in directing the outcome and efficiency of reactions involving this compound and its derivatives.
In Michael additions, both base and acid catalysis can be employed. Basic catalysts, such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), function by deprotonating the Michael donor, thereby increasing its nucleophilicity. researchgate.netvt.edu The choice of base can influence the reaction rate and selectivity. For instance, a bulkier base might favor the formation of the kinetic product. Acid catalysts, on the other hand, can activate the Michael acceptor by protonating the carbonyl oxygen, making the β-carbon more electrophilic.
The solvent can influence the reaction by solvating the reactants, intermediates, and transition states. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used for nucleophilic substitution reactions on the benzimidazole ring as they can stabilize charged intermediates. nih.gov In Michael additions, the solvent can affect the equilibrium between the reactants and the product and can also influence the rate of proton transfer steps.
For the synthesis of related imidazo[1,2-a]benzimidazol-3-yl)acrylic acids, polyphosphoric acid (PPA) has been used as both a solvent and a catalyst. researchgate.net PPA can facilitate both the addition to the unsaturated system and subsequent cyclization reactions.
The following table summarizes the catalysts and solvents used in reactions involving benzimidazole acrylic acid derivatives and related structures, highlighting their role in the reaction.
| Reaction Type | Catalyst | Solvent | Role of Catalyst/Solvent | Reference |
| Michael Addition | Imidazolium Hydrochloride | - | Catalyzes the hetero-Michael addition of amines to acrylamides. | mdpi.com |
| Michael Addition | Triethylamine (TEA) | - | Acts as a base to deprotonate the thiol in a thiol-Michael addition. | vt.edu |
| Nucleophilic Substitution | Triethylamine (TEA) | DMSO | Base to facilitate nucleophilic substitution on a substituted nitroaniline. | nih.gov |
| Condensation/Cyclization | Acetic Acid | Acetic Acid | Serves as both solvent and acid catalyst for hydrolysis and cyclization. | mdpi.com |
| Condensation | - | Polyphosphoric Acid (PPA) | Acts as a condensing agent and solvent for the synthesis of acrylic acid derivatives. | researchgate.net |
In Depth Spectroscopic and Analytical Characterization Techniques for 3 1h Benzo D Imidazol 5 Yl Acrylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for the structural elucidation of organic molecules, including 3-(1H-benzo[d]imidazol-5-yl)acrylic acid and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of individual atoms.
¹H NMR and ¹³C NMR for Backbone and Substituent Analysis
One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns reveal the arrangement of protons. The protons of the acrylic acid moiety (–CH=CH–COOH) typically appear as doublets in the olefinic region of the spectrum. For instance, in a related compound, 3-(Benzimidazolyl)acrylic acid, the two alkene protons (–CH=CH–) are observed as a doublet of doublets at approximately 4.8 ppm. researchgate.net The aromatic protons on the benzimidazole (B57391) ring system produce signals in the downfield region, generally between 7.0 and 8.5 ppm. researchgate.net The acidic proton of the carboxylic acid (–COOH) and the N-H proton of the imidazole (B134444) ring are typically observed as broad singlets at a very downfield chemical shift, often above 10.0 ppm, and their exact position can be sensitive to the solvent and concentration. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. nih.gov The spectrum shows distinct signals for the carbonyl carbon of the carboxylic acid (typically δ > 165 ppm), the sp² carbons of the alkene and the aromatic benzimidazole ring (δ ≈ 105-155 ppm), and any aliphatic carbons from substituents. ajchem-a.comresearchgate.net The benzimidazole ring itself presents a unique challenge due to prototropic tautomerism, where the N-H proton can reside on either nitrogen atom (N1 or N3). beilstein-journals.org In solution, if this exchange is rapid on the NMR timescale, pairs of carbons (e.g., C4/C7 and C5/C6) become chemically equivalent and produce averaged, coalesced signals. beilstein-journals.org If the tautomerism is slow or blocked, separate signals are observed. beilstein-journals.org
Table 1: Representative ¹H NMR and Elemental Analysis Data for 3-(Benzimidazolyl)acrylic acid researchgate.net
| Analysis Type | Parameter | Data |
|---|---|---|
| ¹H NMR (DMSO-d₆) | Aromatic Protons (m) | 8.20–8.33 ppm (4H) |
| Alkene Protons (dd) | 4.8 ppm (2H) | |
| Imidazole NH (s) | 11.0–12.5 ppm (1H) | |
| Carboxylic Acid OH (s) | 12.80 ppm (1H) | |
| Elemental Analysis | % Carbon (Calculated) | 63.82 |
| % Carbon (Found) | 63.70 | |
| % Hydrogen (Calculated) | 4.28 | |
| % Hydrogen (Found) | 4.22 | |
| % Nitrogen (Calculated) | 14.89 |
Advanced 2D NMR Techniques (e.g., HMQC, COSY, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining complex structures. ugm.ac.id
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A cross-peak in a COSY spectrum indicates a coupling interaction between the two protons on the corresponding axes. It is invaluable for tracing the proton connectivity within the acrylic acid chain and around the benzene (B151609) ring of the benzimidazole core. ugm.ac.id
HMQC (Heteronuclear Multiple Quantum Coherence) or HETCOR/HSQC: This technique correlates proton signals with the signals of directly attached carbon atoms. nih.gov It provides a definitive link between the ¹H and ¹³C spectra, allowing for the confident assignment of carbon resonances based on their attached, and often more easily assigned, protons. ugm.ac.id
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining stereochemistry, such as the E/Z configuration of the acrylic acid double bond, and for understanding the three-dimensional conformation of the molecule in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
For this compound, FT-IR and Raman spectra provide clear signatures for its key structural components. The carboxylic acid group gives rise to a very broad O-H stretching band in the FT-IR spectrum, typically in the 3300-2500 cm⁻¹ region, and a strong C=O (carbonyl) stretching vibration around 1700 cm⁻¹. nih.gov The N-H stretching vibration of the imidazole ring appears as a distinct peak around 3400-3300 cm⁻¹. nih.gov Other important vibrations include the C=C stretching of the alkene and aromatic rings (approx. 1650-1500 cm⁻¹), C=N stretching of the imidazole (approx. 1620 cm⁻¹), and various C-H stretching and bending modes. ajchem-a.comresearchgate.net
Raman spectroscopy provides complementary information, particularly for symmetric and non-polar bonds, which may be weak or absent in the FT-IR spectrum. nih.gov The combination of both techniques, often supported by Density Functional Theory (DFT) calculations to predict vibrational modes, allows for a complete and confident assignment of all functional groups. nih.govresearchgate.net
Table 2: Typical Vibrational Frequencies for Key Functional Groups in Benzimidazole Acrylic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | nih.gov |
| C=O Stretch | ~1700 | nih.gov | |
| Imidazole | N-H Stretch | ~3400 - 3300 | nih.gov |
| C=N Stretch | ~1620 | ajchem-a.com | |
| Alkene | C=C Stretch | ~1640 | ajchem-a.com |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination (e.g., LC-MS, ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. For non-volatile and thermally sensitive molecules like benzimidazole derivatives, "soft" ionization techniques such as Electrospray Ionization (ESI) are commonly used, often coupled with Liquid Chromatography (LC-MS) for prior separation from a mixture. researchgate.net
In ESI-MS, the analyte is ionized directly from solution, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. beilstein-journals.org High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the molecular formula. nih.gov
Tandem mass spectrometry (MS/MS) involves selecting the parent molecular ion, fragmenting it, and analyzing the resulting daughter ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For example, the parent benzimidazole molecule shows a characteristic fragmentation pattern involving the loss of HCN. nist.gov In larger derivatives, fragmentation would likely occur at the bonds connecting the benzimidazole, acrylic acid, and any other substituent groups.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) in a pure compound. rsc.org The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. researchgate.netresearchgate.netrdd.edu.iq This technique serves as a crucial final check to validate the results obtained from spectroscopic methods like NMR and MS. rsc.org For 3-(Benzimidazolyl)acrylic acid (C₁₀H₈N₂O₂), the experimental values for C, H, and N were found to be in excellent agreement with the calculated percentages, confirming its composition. researchgate.net
Medicinal Chemistry: Molecular Design, Target Interaction, and Structure Activity Relationships of 3 1h Benzo D Imidazol 5 Yl Acrylic Acid Derivatives
Scaffold Optimization and Ligand Design Strategies
The design of potent and selective ligands based on the 3-(1H-Benzo[d]imidazol-5-yl)acrylic acid scaffold involves a multifaceted approach that leverages rational design principles and modern medicinal chemistry strategies.
Rational drug design for this class of compounds is guided by an understanding of the structure-activity relationships (SAR) of the broader benzimidazole (B57391) family. The benzimidazole nucleus offers several positions for substitution (N-1, C-2, C-5, and C-6), which significantly influences the pharmacological activity. nih.gov For instance, substitutions at the N-1 and C-2 positions are known to be crucial for modulating the biological effects of benzimidazole derivatives. nih.gov
The acrylic acid side chain provides a key interaction point. The carboxylic acid can act as a hydrogen bond donor and acceptor, as well as a metal chelator, which can be critical for interaction with the active site of metalloenzymes. The α,β-unsaturated carbonyl system is a potential Michael acceptor, allowing for covalent bond formation with nucleophilic residues (such as cysteine) in a target protein, which can lead to irreversible inhibition.
Design strategies often focus on modifying the substituents on the benzimidazole ring and the acrylic acid moiety to enhance target affinity and selectivity. For example, the introduction of various aryl or heteroaryl groups at the C-2 position can modulate the electronic and steric properties of the molecule, leading to improved interactions with the target protein. nih.gov Similarly, esterification or amidation of the carboxylic acid group can alter the pharmacokinetic properties of the molecule, such as its ability to cross cell membranes.
Pharmacophore hybridization involves combining the key structural features of two or more known pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. The benzimidazole-acrylic acid scaffold can be hybridized with other pharmacologically active motifs to target specific diseases. For instance, it can be combined with fragments known to inhibit protein kinases, a class of enzymes frequently implicated in cancer. nih.gov The benzimidazole core can mimic the purine (B94841) ring of ATP, while the acrylic acid tail can be modified to occupy the ribose-binding pocket or extend into other regions of the ATP-binding site. nih.gov
Fragment-based drug discovery (FBDD) is another powerful strategy where small molecular fragments that bind to a target are identified and then grown or linked together to create a more potent lead compound. The this compound scaffold itself can be considered a fragment that can be elaborated upon. For example, different substituents can be introduced at the C-2 position to probe for additional binding interactions within a target's active site. This approach allows for the systematic exploration of chemical space and the optimization of ligand-target interactions.
Biochemical Target Engagement and Interaction Mechanisms
The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific biological targets, most notably enzymes. Understanding these interactions at a molecular level is crucial for the development of effective drugs.
Derivatives of the benzimidazole scaffold have been shown to inhibit a variety of enzymes, including kinases, topoisomerases, and viral polymerases. nih.govnih.gov The acrylic acid moiety adds a layer of complexity and potential for unique inhibitory mechanisms.
The type of enzyme inhibition exerted by a compound provides valuable information about its mechanism of action.
Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the active site of the enzyme. Many benzimidazole-based kinase inhibitors function in a competitive manner, mimicking ATP to bind to the kinase's ATP-binding pocket. nih.gov For this compound derivatives, modifications at the C-2 position with bulky aromatic groups could enhance binding to the hydrophobic regions of an enzyme's active site, leading to competitive inhibition.
Mixed-Type Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though with different affinities. This type of inhibition affects both the Km and Vmax of the enzymatic reaction. The benzimidazole-acrylic acid scaffold, with its multiple interaction points, could potentially engage in mixed-type inhibition.
Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is often observed with compounds that bind to a site that only becomes available after the substrate has bound. The acrylic acid portion of the molecule could potentially interact with a transient binding pocket formed upon substrate binding, leading to uncompetitive inhibition.
The specific type of inhibition can be determined through kinetic studies, such as by analyzing Lineweaver-Burk plots, which graphically represent the relationship between substrate concentration and reaction velocity in the presence and absence of the inhibitor.
While many inhibitors target the active site of an enzyme, allosteric inhibitors represent an alternative and often more selective approach. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's activity.
The benzimidazole scaffold has been successfully incorporated into allosteric inhibitors. For example, benzimidazole-based compounds have been identified as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. These compounds bind to a site on the thumb domain of the enzyme, away from the active site, and block the polymerase activity before the elongation step.
For this compound derivatives, the potential for allosteric inhibition is an exciting area of investigation. The acrylic acid tail could be tailored to interact with specific allosteric pockets, offering a path to develop highly selective inhibitors that avoid the potential off-target effects associated with active site-directed drugs, particularly for targets like kinases where the ATP-binding site is highly conserved across the kinome.
Data Table: Illustrative Structure-Activity Relationships of Benzimidazole Derivatives
| Compound ID | Scaffold | R1 | R2 | Biological Target | Activity (IC50/EC50) | Reference |
| A | 2-Arylbenzimidazole | H | Phenyl | Anticancer (MCF-7) | 5.2 µM | nih.gov |
| B | 2-Arylbenzimidazole | H | 4-Chlorophenyl | Anticancer (MCF-7) | 2.8 µM | nih.gov |
| C | N-Substituted Benzimidazole | 4-Fluorobenzyl | H | Kinase (EGFR) | 15 nM | nih.gov |
| D | N-Substituted Benzimidazole | 4-Fluorobenzyl | 4-Methoxyphenyl | Kinase (EGFR) | 8 nM | nih.gov |
| E | 2-Thio-Benzimidazole | H | Methyl | Antifungal | 12.5 µg/mL | researchgate.net |
| F | 2-Thio-Benzimidazole | H | Ethyl | Antifungal | 6.25 µg/mL | researchgate.net |
This table is for illustrative purposes to demonstrate SAR principles in the benzimidazole class of compounds.
Receptor Binding and Modulation Studies
The interaction of small molecules with biological receptors is a cornerstone of medicinal chemistry, providing insights into their mechanism of action and potential therapeutic applications. For derivatives of this compound, understanding their binding to and modulation of specific receptors is crucial for their development as targeted agents. While specific binding data for this compound itself is not extensively detailed in the available literature, the broader class of benzimidazole-containing compounds has been widely studied, revealing key principles of their receptor interactions.
Derivatives of the benzimidazole scaffold are known to interact with a variety of protein receptors, often through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. Molecular docking studies on various benzimidazole derivatives have elucidated their binding modes with several important biological targets.
For instance, certain benzimidazole derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs). jchemlett.com These compounds typically bind to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent downstream signaling. The benzimidazole core can form crucial hydrogen bonds with hinge region residues of the kinase, while substituents on the benzimidazole ring can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.
In the context of antimicrobial research, benzimidazole derivatives have been shown to interact with bacterial enzymes. For example, molecular docking studies have revealed interactions between benzimidazole ring derivatives and the topoisomerase IA complex in both Gram-positive and Gram-negative bacteria, primarily through hydrogen bonding and electrostatic interactions. nih.gov
Furthermore, some benzimidazole derivatives have been investigated as ligands for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), acting as positive allosteric modulators. researchgate.net These studies highlight the versatility of the benzimidazole scaffold in targeting a diverse range of receptor types.
A summary of receptor interactions for various benzimidazole derivatives is presented in the table below.
| Compound Class | Receptor Target | Key Interactions | Reference |
| 3-Benzimidazol-2-yl-1H-indazoles | Receptor Tyrosine Kinases (RTKs) | Hydrogen bonding with kinase hinge region, hydrophobic interactions. | jchemlett.com |
| Benzimidazole-based Schiff base metal complexes | Topoisomerase IA | Hydrogen bonding and electrostatic interactions. | nih.gov |
| Substituted Benzimidazoles | Metabotropic Glutamate Receptor 2 (mGluR2) | Allosteric modulation. | researchgate.net |
The specific binding site of a ligand on its receptor determines its functional effect. For enzyme inhibitors, this is often the active site or an allosteric site. In the case of benzimidazole derivatives targeting protein kinases, the ligand-binding site is typically the highly conserved ATP-binding pocket. The planar benzimidazole ring is well-suited to fit into the adenine-binding region, while the acrylic acid moiety of this compound and its derivatives could potentially interact with the nearby ribose-binding pocket or solvent-exposed regions.
For compounds that modulate receptor-coactivator interactions, the binding site may be distinct from the primary ligand-binding pocket. These allosteric sites offer an alternative approach to receptor modulation. While specific studies on the coactivator binding site interactions of this compound derivatives are not prominent, the principle remains a key area of investigation in medicinal chemistry.
DNA and Nucleic Acid Interaction Studies
Beyond protein receptors, DNA and other nucleic acids are significant targets for many therapeutic agents, particularly in the realm of anticancer and antimicrobial drug discovery. Benzimidazole derivatives have a well-documented history of interacting with DNA, primarily through non-covalent binding modes.
A significant body of research indicates that many benzimidazole-containing compounds act as DNA minor groove binders. nih.govnih.gov These molecules typically possess a crescent shape that allows them to fit snugly into the minor groove of the DNA double helix. The binding is often stabilized by a combination of hydrogen bonds between the NH groups of the benzimidazole ring and the nitrogen and oxygen atoms of the DNA base pairs, as well as van der Waals and electrostatic interactions. nih.gov
Studies have shown that these interactions are often sequence-specific, with a preference for AT-rich regions of the DNA minor groove. nih.govnih.gov The absence of the bulky amino group in the minor groove of AT-rich sequences, compared to GC-rich regions, provides a more favorable environment for ligand binding. The interaction of benzimidazole derivatives with calf thymus DNA (CT-DNA) has been investigated using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism, which can reveal changes in the DNA structure upon ligand binding. rsc.org
The mode of interaction can vary depending on the specific structure of the benzimidazole derivative. While many act as minor groove binders, some with larger, planar aromatic systems can intercalate between the DNA base pairs. nih.gov For this compound, the planar benzimidazole ring coupled with the acrylic acid side chain suggests that minor groove binding is a plausible mode of interaction, although this would need to be confirmed by experimental studies.
| Interaction Mode | Key Features | DNA Sequence Preference | Supporting Evidence |
| Minor Groove Binding | Crescent-shaped molecule, hydrogen bonding from benzimidazole NH, electrostatic interactions. | AT-rich sequences. nih.govnih.gov | UV-Vis spectroscopy, circular dichroism, NMR spectroscopy. nih.govrsc.org |
| Intercalation | Planar aromatic system inserts between base pairs. | Dependent on intercalator structure. | Viscosity measurements, UV-Vis spectroscopy. nih.gov |
Structure-Activity Relationship (SAR) Derivation
The systematic study of how chemical structure relates to biological activity is a fundamental aspect of drug design. For derivatives of this compound, understanding the structure-activity relationship (SAR) is essential for optimizing their potency, selectivity, and pharmacokinetic properties.
To establish a clear SAR, medicinal chemists systematically modify different parts of the lead compound. For the this compound scaffold, key areas for modification include:
The Benzimidazole Ring: Substituents can be introduced at various positions of the benzimidazole core. For example, electron-donating or electron-withdrawing groups can be added to the benzene (B151609) ring portion to modulate the electronic properties and binding interactions of the molecule.
The Imidazole (B134444) NH Group: The nitrogen atom at position 1 of the benzimidazole ring is a potential site for substitution. Alkylation or arylation at this position can influence the molecule's solubility, metabolic stability, and ability to act as a hydrogen bond donor.
The Acrylic Acid Side Chain: The acrylic acid moiety offers several points for modification. The carboxylic acid group can be esterified or converted to an amide to alter polarity and cell permeability. The double bond can be reduced or incorporated into a ring system to change the conformational flexibility of the side chain. The position of the acrylic acid group on the benzimidazole ring is also a critical determinant of activity.
A study on the synthesis of various benzimidazole derivatives showed that modifications at the 2 and 5 positions of the benzimidazole ring led to compounds with significant antifungal and antibacterial activities. nih.gov Another study reported the synthesis of imidazolyl benzoic acid derivatives with anticancer activity, highlighting the importance of the acidic functional group. jchemlett.com
By correlating the structural modifications with the observed changes in biological activity, a comprehensive SAR can be developed. For benzimidazole derivatives, several general SAR principles have been established.
In a series of 1H-benzo[d]imidazole derivatives designed as anticancer agents targeting human topoisomerase I, it was found that substitutions at the phenyl ring attached to the benzimidazole core significantly influenced their DNA binding affinity. nih.gov Specifically, derivatives with 3,4-diethoxy or 4-ethoxy substitutions on the phenyl ring exhibited stronger binding to AT-sequence specific DNA. nih.gov This suggests that electron-donating groups can enhance the interaction with the biological target.
The NH group of the imidazole ring is often crucial for activity, as it can act as a hydrogen bond donor in interactions with both protein receptors and DNA. nih.gov An increase in electron density at the nitrogen atom, achieved through substitution with electron-donating groups on other parts of the molecule, can strengthen this hydrogen bonding capacity. nih.gov
The table below summarizes some of the observed structure-activity relationships for benzimidazole derivatives from various studies.
| Structural Modification | Effect on Biological Activity | Putative Reason | Reference |
| Electron-donating groups (e.g., -OCH3, -OC2H5) on a phenyl substituent | Increased DNA binding affinity and anticancer activity. | Enhanced hydrogen bonding and/or hydrophobic interactions. | nih.gov |
| Substitution on the imidazole N-H | Can modulate activity; often essential for hydrogen bonding. | Alters hydrogen bond donor capacity and steric profile. | nih.gov |
| Introduction of a piperazine (B1678402) moiety | Can lead to potent anticancer activity. | Provides a basic center for interaction and can improve solubility. | nih.govelsevierpure.com |
| Dichloro substitution on the benzimidazole ring | Potent anti-proliferative activity. | Alters electronic properties and hydrophobic interactions. | nih.gov |
Advanced Computational Chemistry and Cheminformatics in Benzimidazole Acrylic Acid Research
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A DFT analysis of 3-(1H-Benzo[d]imidazol-5-yl)acrylic acid would provide optimized molecular geometry and key reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as they indicate the molecule's propensity to donate or accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability.
Furthermore, Molecular Electrostatic Potential (MEP) maps would reveal the charge distribution across the molecule, identifying electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). For this molecule, the nitrogen atoms of the benzimidazole (B57391) ring and the oxygen atoms of the acrylic acid moiety would likely be identified as key sites for interaction.
| Property | Hypothetical Data | Significance |
| HOMO Energy | Not Available | Indicates electron-donating ability |
| LUMO Energy | Not Available | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Not Available | Reflects chemical reactivity and stability |
| Electrostatic Potential | Not Available | Maps regions for electrophilic and nucleophilic attack |
The three-dimensional shape of a molecule is critical for its biological function. Conformational analysis of this compound would involve exploring the rotational freedom around its single bonds to identify the most stable, low-energy conformations. This is particularly important for the bond connecting the acrylic acid side chain to the benzimidazole ring, as its orientation would significantly influence how the molecule fits into a protein's binding site.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein.
Docking simulations would place this compound into the active site of a target protein to predict its preferred binding orientation. A scoring function would then estimate the binding affinity, providing a measure of how strongly the molecule may interact with the protein. This is a common approach in drug discovery to screen for potential inhibitors of enzymes.
A detailed analysis of the docked pose would reveal the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these would likely include hydrogen bonds involving the imidazole (B134444) N-H and the carboxylic acid group, as well as hydrophobic or π-π stacking interactions from the fused benzene (B151609) ring.
| Interaction Type | Potential Interacting Groups on Compound |
| Hydrogen Bonding | Imidazole N-H, Carboxyl O-H, Carbonyl C=O |
| Hydrophobic Interactions | Benzene ring of the benzimidazole core |
| π-π Stacking | Aromatic system of the benzimidazole core |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a view of the system in motion. An MD simulation of the this compound-protein complex would show how the atoms move over time. This would help to assess the stability of the predicted binding mode and the flexibility of the ligand and protein, providing a more realistic understanding of the interaction.
Elucidation of Ligand-Receptor Complex Dynamics
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of the interaction between a ligand, such as a this compound derivative, and its biological target. These simulations, by modeling the movements of atoms over time, can reveal crucial information about the stability of the ligand-receptor complex, the key amino acid residues involved in binding, and the conformational changes that occur upon ligand association.
For instance, in studies of benzimidazole derivatives targeting enzymes, MD simulations have been employed to understand the stability of the ligand within the active site. These simulations can track the root-mean-square deviation (RMSD) of the protein and ligand atoms, providing a measure of the complex's stability. A stable complex is often characterized by a low and converging RMSD value over the simulation period, typically on the nanosecond scale.
Furthermore, the analysis of hydrogen bond formation and hydrophobic interactions throughout the MD trajectory can pinpoint the critical interactions that anchor the ligand in the binding pocket. For a hypothetical complex of a this compound derivative, one might observe stable hydrogen bonds between the acrylic acid moiety and specific polar residues in the receptor, as well as hydrophobic contacts involving the benzimidazole ring.
Free Energy Perturbation Methods for Binding Energy Calculations
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. This technique is particularly valuable in lead optimization, as it can predict with high accuracy how small chemical modifications to a parent molecule, like this compound, will affect its binding affinity.
The FEP method involves creating a non-physical, or alchemical, transformation between two ligands (e.g., from a hydrogen to a methyl group at a specific position on the benzimidazole ring) both in the unbound state (in solvent) and in the bound state (in the receptor's active site). The difference in the free energy of these two transformations corresponds to the relative binding free energy of the two ligands.
While computationally intensive, FEP calculations provide a more accurate prediction of binding affinity compared to less rigorous methods like molecular docking scoring functions. The results from FEP studies can guide medicinal chemists in prioritizing the synthesis of analogs that are predicted to have the most significant improvements in potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in understanding the physicochemical properties that drive the potency of a particular chemical series and in predicting the activity of newly designed molecules.
Development of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA)
Both 2D and 3D-QSAR models have been successfully applied to benzimidazole derivatives to guide drug design efforts.
2D-QSAR models correlate biological activity with molecular descriptors that can be calculated from the 2D representation of a molecule, such as molecular weight, logP (lipophilicity), and various topological indices. These models are computationally less demanding and can provide valuable insights into the general structural requirements for activity. For example, a 2D-QSAR study on a series of benzimidazole derivatives might reveal that increased lipophilicity is positively correlated with activity up to a certain point, beyond which it may become detrimental due to poor solubility.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. These methods require the alignment of a set of molecules and calculate steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) around the molecules.
In a hypothetical 3D-QSAR study on this compound analogs, the resulting contour maps from a CoMFA or CoMSIA model would highlight regions in 3D space where certain properties are favorable or unfavorable for activity. For instance, a green contour map in a CoMFA steric field would indicate that bulky substituents are favored in that region, while a blue contour map in an electrostatic field would suggest that electropositive groups enhance activity.
| QSAR Model Type | Description | Key Parameters | Typical Application |
| 2D-QSAR | Correlates biological activity with 2D molecular descriptors. | Molecular weight, logP, topological indices. | Rapid screening and identification of general structural trends. |
| CoMFA | Compares steric and electrostatic fields of aligned molecules. | Steric and electrostatic contour maps. | Detailed 3D guidance for substituent modifications. |
| CoMSIA | Compares similarity indices based on multiple physicochemical fields. | Steric, electrostatic, hydrophobic, H-bond donor/acceptor maps. | Provides a more comprehensive 3D-SAR understanding. |
Predictive Capabilities for Novel Analog Design
A well-validated QSAR model serves as a powerful predictive tool for the design of novel analogs with potentially improved biological activity. The primary goal of developing a QSAR model is to use it to screen virtual libraries of compounds or to guide the design of new molecules before committing to their chemical synthesis.
The predictive power of a QSAR model is typically assessed using an external test set of compounds that were not used in the model's development. A high correlation between the predicted and experimental activities for the test set indicates a robust and predictive model.
For the this compound scaffold, a validated 3D-QSAR model could be used to:
Virtually screen a library of potential acrylic acid side-chain modifications or substitutions on the benzimidazole ring.
Guide the design of new analogs by placing substituents in regions highlighted as favorable by the CoMFA or CoMSIA contour maps. For example, if a CoMSIA map indicates a favorable region for a hydrogen bond donor near the N-1 position of the benzimidazole, novel analogs could be designed to incorporate a group capable of hydrogen bonding at that position.
Prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.
Through the iterative cycle of QSAR model development, prediction, synthesis, and biological testing, researchers can systematically optimize the this compound scaffold to develop potent and selective therapeutic agents.
Potential Applications in Materials Science and Polymer Chemistry Exploratory Research
Polymerization Studies of 3-(1H-Benzo[d]imidazol-5-yl)acrylic Acid and its Derivatives
The presence of the acrylic acid group suggests that this compound can undergo polymerization through various mechanisms, primarily radical polymerization. Furthermore, the carboxylic acid and the N-H group of the benzimidazole (B57391) ring offer sites for polycondensation reactions.
Radical Polymerization: The vinyl group in the acrylic acid portion of the molecule is susceptible to free-radical polymerization, a common and versatile method for producing a wide range of polymers. beilstein-journals.orgresearchgate.net This process is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then react with the monomer, propagating the polymer chain. For acrylic monomers, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize polymers with well-defined molecular weights and narrow polydispersities. mdpi.comnih.govresearchgate.net The RAFT process is compatible with a variety of functional groups, making it suitable for a monomer like this compound. escholarship.org The resulting homopolymer, poly(this compound), would feature a flexible poly(acrylic acid) backbone with pendant benzimidazole groups.
Polycondensation Reactions: The benzimidazole and carboxylic acid functionalities allow for polycondensation reactions. For instance, the carboxylic acid group can react with diols to form polyesters. nih.govresearchgate.netresearchgate.netnih.gov The N-H group in the benzimidazole ring can participate in N-C coupling reactions. researchgate.net Furthermore, benzimidazole-containing diamines are known to undergo polycondensation with dianhydrides to form poly(benzimidazole-imide)s, which are known for their exceptional thermal stability. acs.orgresearchgate.netresearchgate.net This suggests that derivatives of this compound could be designed to act as monomers in such high-performance polymer syntheses.
Table 1: Potential Polymerization Methods for this compound
| Polymerization Type | Reactive Group(s) | Potential Polymer Type | Key Features |
| Radical Polymerization | Acrylic C=C bond | Poly(acrylic acid) derivative | Flexible backbone, pendant benzimidazole groups. beilstein-journals.orgresearchgate.net |
| Polycondensation | Carboxylic acid (-COOH) | Polyester | Formation of ester linkages with diols. nih.govresearchgate.net |
| Polycondensation | Benzimidazole (N-H) and Carboxylic acid (-COOH) | Polyamide-like structures | Formation of amide-like bonds. researchgate.net |
Copolymerization of this compound with other vinyl monomers is a strategic approach to fine-tune the properties of the resulting material. For example, copolymerizing with hydrophilic monomers like N-vinylpyrrolidone or polyethylene (B3416737) glycol monomethacrylate could enhance water solubility, while copolymerization with hydrophobic monomers like styrene (B11656) or methyl methacrylate (B99206) would modulate its amphiphilicity.
Free-radical copolymerization of 1-vinylimidazole (B27976) with acrylic acid has been reported to yield new polyampholytes. researchgate.net Similarly, RAFT copolymerization has been successfully used for acrylic acid and vinyl acetate (B1210297). nih.govmdpi.com Copolymers of N-allyl-N-butylbenzimidazolium bromide with butyl acrylate (B77674) have also been synthesized via free-radical polymerization. researchgate.net These studies indicate the feasibility of incorporating benzimidazole and acrylic acid functionalities into a single polymer chain. Such copolymers could exhibit a combination of properties derived from each component, such as the pH-responsiveness of the acrylic acid units and the thermal stability or metal-coordinating ability of the benzimidazole moieties.
Design and Synthesis of Functional Polymeric Materials
The unique chemical characteristics of this compound can be harnessed to design and synthesize a variety of functional polymeric materials.
The presence of both acidic (carboxylic acid) and basic (benzimidazole) groups in the monomer unit suggests that polymers derived from it could exhibit dual pH-responsiveness. rsc.org Poly(acrylic acid) is a well-known anionic polyelectrolyte that undergoes a conformational change from a collapsed to an extended state as the pH increases. nih.govnih.gov Conversely, the benzimidazole group can be protonated at low pH. This dual nature could lead to complex pH-dependent behavior, potentially useful in applications like drug delivery systems that target specific pH environments in the body. rsc.org
Furthermore, the benzimidazole moiety is known to participate in hydrogen bonding, which can be disrupted by temperature changes. rsc.org This opens the possibility of creating thermo-responsive polymers, especially when copolymerized with monomers like N-isopropylacrylamide (NIPAAm). mdpi.com
The benzimidazole ring is a well-known motif for forming strong and directional hydrogen bonds (N-H···N). rsc.org This, combined with the potential for carboxylic acid dimerization, makes polymers of this compound excellent candidates for forming supramolecular structures. acs.orgnih.govrsc.org These non-covalent interactions can drive the self-assembly of polymer chains into well-ordered architectures like nanofibers, vesicles, or micelles. rsc.orgnih.govresearchgate.netnih.gov
For instance, amphiphilic block copolymers containing a poly(this compound) segment could self-assemble in solution to form micelles with a core of one block and a corona of the other. The specific morphology of these self-assembled structures would depend on the block lengths, the solvent, and external stimuli like pH or temperature. rsc.org
Characterization of Material Properties at the Molecular Level
The properties of polymers derived from this compound would be highly dependent on their molecular structure and intermolecular interactions.
Spectroscopic Characterization: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would be crucial for confirming the polymer structure. For instance, in the ¹H-NMR spectrum of poly(this compound), the disappearance of the vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone would confirm polymerization. researchgate.netresearchgate.netpolymersource.ca The N-H proton of the benzimidazole ring would also be observable. osti.gov FTIR spectroscopy would show the characteristic vibrational bands of the carboxylic acid and benzimidazole groups. mdpi.com
Thermal Properties: The incorporation of the rigid benzimidazole ring into a polymer backbone is known to enhance thermal stability. researchgate.netresearchgate.netrsc.orgmdpi.com Thermogravimetric analysis (TGA) would likely show high decomposition temperatures for these polymers. Differential scanning calorimetry (DSC) could be used to determine the glass transition temperature (Tg), which is expected to be relatively high due to the rigidity and hydrogen bonding capabilities of the benzimidazole units. researchgate.netrsc.org
Mechanical Properties: The mechanical properties of these polymers, such as tensile strength and modulus, are also expected to be influenced by the benzimidazole groups. The strong intermolecular hydrogen bonding can lead to materials with high strength and toughness. researchgate.net The mechanical properties can be tuned by controlling the molecular weight and by copolymerization with other monomers.
Future Research Directions and Broader Impact of 3 1h Benzo D Imidazol 5 Yl Acrylic Acid Research
Development of Orthogonal Synthetic Strategies for Complex Analogs
The future of drug discovery and materials science relies on the ability to generate molecular diversity efficiently. For the 3-(1H-Benzo[d]imidazol-5-yl)acrylic acid scaffold, future synthetic research will likely focus on creating more complex and functionally diverse analogs. Traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netresearchgate.net While effective, these methods can have limitations when constructing highly functionalized or sterically hindered derivatives.
Future strategies will likely move towards orthogonal synthesis, where multiple, non-interfering chemical reactions can be performed in a specific order to build complex molecules from simpler starting materials. Research into one-pot synthesis using eco-friendly reagents like sodium metabisulphite adsorbed on silica (B1680970) gel represents a step in this direction. researchgate.net Further advancements could involve the development of novel catalytic systems, including biocatalysts or photocatalysts, to enable milder reaction conditions and greater functional group tolerance. doaj.org For instance, the Wittig reaction has been used to create acrylate (B77674) derivatives from benzimidazole (B57391) aldehydes, and similar pathway explorations could yield novel complex structures. researchgate.net The synthesis of benzimidazole-1,2,4-triazole derivatives and other hybrids demonstrates the potential for creating multi-scaffold molecules with unique properties. acs.orgresearchgate.net The development of robust synthetic routes is crucial for generating libraries of diverse analogs for high-throughput screening campaigns.
Expansion of Biological Target Repertoire for Therapeutic Development
The benzimidazole core is a privileged scaffold, known to interact with a multitude of biological targets, leading to a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govresearchgate.netnih.govnih.gov Derivatives have shown activity as inhibitors of crucial enzymes like topoisomerases, various protein kinases, and microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1). nih.govnih.govnih.gov
A key future direction is the systematic expansion of the known biological targets for compounds based on the this compound framework. While much is known about the general class, specific targets for this particular acrylic acid derivative are less explored. Future research should leverage this structural motif to probe novel biological pathways. For example, its structural similarity to purine (B94841) nucleosides suggests potential interactions with a wide array of enzymes involved in nucleic acid metabolism. nih.gov The acrylic acid portion offers a unique point for covalent modification or specific hydrogen bonding, potentially enabling interaction with novel protein targets. High-throughput screening and chemoproteomics approaches will be instrumental in identifying new protein binding partners and elucidating novel mechanisms of action, moving beyond the well-established targets. nih.govresearchgate.net
Table 1: Selected Biological Targets of Benzimidazole Derivatives
| Target Class | Specific Target(s) | Potential Therapeutic Application | References |
| Topoisomerases | Topoisomerase I, Topoisomerase II | Anticancer | nih.govnih.gov |
| Protein Kinases | EGFR, HER2, CDK2, BRAFV600E, AURKC, mTOR | Anticancer | nih.govmdpi.commdpi.com |
| Microtubules | Tubulin Polymerization | Anticancer | nih.gov |
| Prostaglandin Synthesis | Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) | Anti-inflammatory, Analgesic | nih.gov |
| Fungal Enzymes | 14α-demethylase (CYP51) | Antifungal | acs.orgacs.org |
| Receptors | Androgen Receptor (AR) | Anticancer | nih.gov |
| Other Enzymes | Dihydrofolate Reductase (DHFR), Aromatase | Anticancer | nih.gov |
Advanced Computational Methodologies for Integrated Drug Discovery and Materials Design
Computer-Aided Drug Discovery (CADD) has become an indispensable tool in modern therapeutic development, significantly reducing the time and cost associated with bringing a drug to market. beilstein-journals.orgnih.gov For the benzimidazole-acrylic acid scaffold, advanced computational methods are set to play an even more integrated role.
Future efforts will likely involve a multipronged computational approach. co-ac.com
Structure-Based Drug Design (SBDD): As more crystal structures of potential protein targets become available, molecular docking and molecular dynamics simulations will be used to predict the binding modes and affinities of novel this compound analogs. co-ac.commdpi.com These techniques can elucidate key interactions, such as hydrogen bonds and π-π stacking, which are characteristic of the benzimidazole scaffold. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling will remain crucial for optimizing lead compounds. beilstein-journals.orgnih.gov
Machine Learning and AI: The application of artificial intelligence will accelerate the discovery process. AI models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. co-ac.comnih.gov
Materials Science: Beyond drug discovery, computational modeling will be essential in predicting the properties of polymers and other materials derived from benzimidazole-acrylic acid scaffolds, for applications such as fuel cells or advanced composites. researchgate.netmdpi.com
Table 2: Application of Computational Methods in Benzimidazole Research
| Computational Method | Application | Purpose | References |
| Molecular Docking | Drug Discovery | Predict binding modes and affinity of ligands to target proteins (e.g., kinases, 14α-demethylase). | acs.orgmdpi.commdpi.com |
| Molecular Dynamics | Drug Discovery | Simulate the dynamic behavior of ligand-protein complexes to assess stability and binding free energy. | mdpi.comnih.gov |
| QSAR | Drug Discovery | Develop mathematical models to predict the biological activity of new compounds based on their chemical structure. | beilstein-journals.orgnih.gov |
| DFT Calculations | Materials & Chemistry | Investigate electronic structure and reaction mechanisms, such as in catalysis. | mdpi.commdpi.com |
| Pharmacophore Modeling | Drug Discovery | Identify the essential 3D features of a molecule required for biological activity to guide virtual screening. | beilstein-journals.orgnih.gov |
Emerging Interdisciplinary Applications of Benzimidazole-Acrylic Acid Scaffolds
While the primary focus of benzimidazole research has been in medicinal chemistry, the unique properties of the benzimidazole-acrylic acid scaffold open doors to a range of interdisciplinary applications. doaj.org The combination of a rigid, aromatic, and thermally stable benzimidazole core with a polymerizable acrylic acid group is particularly promising.
Future research will likely explore:
Materials Science: Benzimidazole-based polymers are known for their high thermal stability and proton conductivity, making them suitable for applications in proton exchange membranes for fuel cells. researchgate.net The acrylic acid moiety provides a reactive handle for polymerization, allowing for the creation of novel epoxy acrylate resins and other advanced composite materials with excellent mechanical and corrosion-resistant properties. mdpi.com
Coordination Chemistry: The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials have potential applications in catalysis, gas storage, and as chemical sensors.
Organic Electronics: The conjugated π-system of the benzimidazole ring suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics, where tailored electronic properties are essential.
The continued exploration of these interdisciplinary avenues will ensure that the impact of research into this compound and its derivatives extends far beyond its initial therapeutic promise.
Q & A
Q. What are the recommended synthetic routes for 3-(1H-Benzo[d]imidazol-5-yl)acrylic acid, and how can reaction conditions be optimized to improve yield?
Methodological Answer: A common approach involves coupling reactions between benzo[d]imidazole derivatives and acrylic acid precursors. For example, carbodiimide-mediated coupling (e.g., using DMF and carbonyldiimidazole) under reflux conditions (155°C, 72 hours) has been employed for analogous compounds . Optimization strategies include:
- Catalyst screening : Carbonyldiimidazole (CDI) or EDC/HOBt for carboxyl activation.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.
- Temperature control : Prolonged heating (≥72 hours) ensures complete conversion but risks decomposition; monitoring via LC-MS is advised .
Q. How can researchers address solubility challenges during purification of this compound?
Methodological Answer: The compound’s poor solubility in aqueous or non-polar solvents necessitates:
- Gradient recrystallization : Use DMF/water or acetic acid/ethanol mixtures to precipitate impurities first .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA modifier) improves separation .
- Derivatization : Methyl or ethyl ester formation (e.g., using SOCl₂/MeOH) enhances solubility for intermediate purification .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR : -NMR should show characteristic imidazole protons (~δ 8.2–8.5 ppm) and acrylic acid protons (δ 6.3–7.1 ppm, J = 16 Hz for trans coupling) .
- HRMS : Exact mass (e.g., [M+H]⁺ calculated for C₁₀H₈N₂O₂: 189.0664) confirms molecular formula .
- IR : Bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (carboxylic acid O-H) .
Advanced Research Questions
Q. How do substituents on the benzo[d]imidazole core influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution. Substituents like fluoro or nitro groups increase electrophilicity at the acrylic acid moiety, enhancing reactivity in Michael addition reactions .
- Experimental validation : Cyclic voltammetry reveals redox potentials; electron-withdrawing groups lower LUMO energy, facilitating nucleophilic attacks .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in kinase inhibition or cytotoxicity data may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Metabolic stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation, which affects IC₅₀ values .
- Structural analogs : Compare with derivatives like 3-(1H-imidazol-5-yl)-2-pyrrol-1-yl-propanoic acid (PDB ligand 8YI) to isolate scaffold-specific effects .
Q. How can X-ray crystallography challenges (e.g., poor crystal growth) be mitigated for structural elucidation?
Methodological Answer:
- Co-crystallization : Use small-molecule additives (e.g., 1,2,3-trimethoxybenzene) to stabilize π-π stacking .
- Temperature gradients : Slow cooling (0.1°C/min) from saturated DMSO/ethanol solutions promotes nucleation .
- Synchrotron radiation : High-flux X-rays (e.g., at Diamond Light Source) resolve weak diffraction patterns for low-symmetry crystals .
Q. What computational tools predict the pharmacokinetic and toxicity profiles of this compound derivatives?
Methodological Answer:
- ADMET prediction : Tools like pkCSM estimate bioavailability (e.g., % human oral absorption = 65–70%) and toxicity (e.g., AMES mutagenicity probability <0.3) .
- Molecular dynamics : Simulations (e.g., GROMACS) assess binding stability to targets like Pin1 isomerase, correlating with anti-cancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
